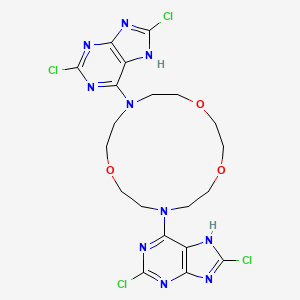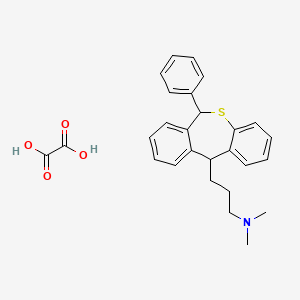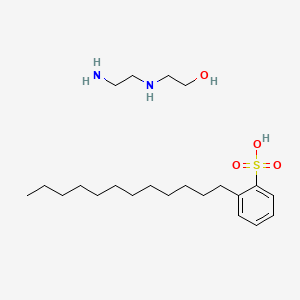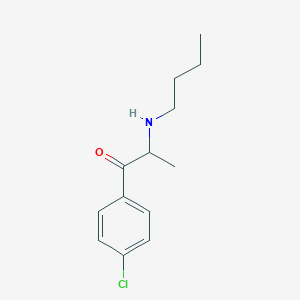
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobutylcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. It is known for its psychoactive properties and has been studied for its potential effects and applications in various fields. The compound’s chemical structure includes a butyl group attached to the nitrogen atom and a chlorine atom attached to the phenyl ring, making it distinct from other cathinones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutylcathinone typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-chlorobutylcathinone.
Industrial Production Methods
Industrial production of 4-Chlorobutylcathinone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the condensation and reduction reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobutylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to its psychoactive nature.
Industry: Utilized in the synthesis of other chemical compounds and as a research chemical.
Mecanismo De Acción
The mechanism of action of 4-Chlorobutylcathinone involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects. The compound’s molecular targets include the transporters for these neurotransmitters, which are crucial for its psychoactive effects.
Comparación Con Compuestos Similares
4-Chlorobutylcathinone is compared with other synthetic cathinones such as:
Mephedrone (4-methylmethcathinone): Known for its stimulant and empathogenic effects.
Methylone (3,4-methylenedioxy-N-methylcathinone): Similar to mephedrone but with additional entactogenic properties.
Methcathinone (ephedrone): A potent stimulant with a simpler structure.
Uniqueness
4-Chlorobutylcathinone is unique due to the presence of the butyl group and chlorine atom, which influence its pharmacological properties and metabolic pathways, distinguishing it from other cathinones.
Propiedades
Número CAS |
1225621-71-5 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
2-(butylamino)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11/h5-8,10,15H,3-4,9H2,1-2H3 |
Clave InChI |
FMDPVFRFGCOFKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


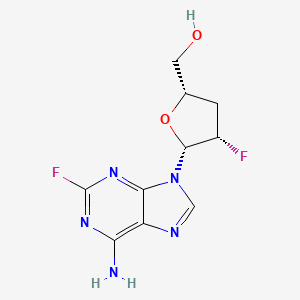
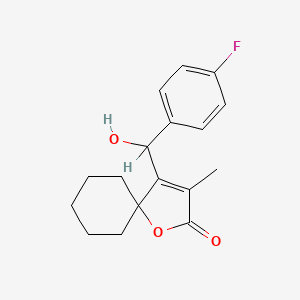
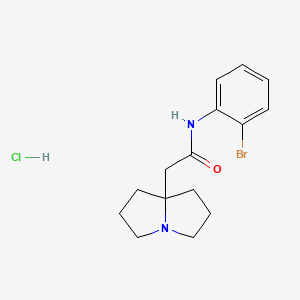



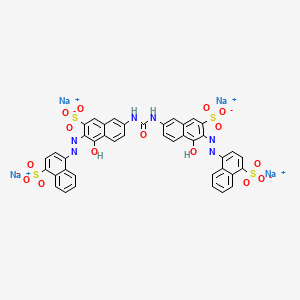
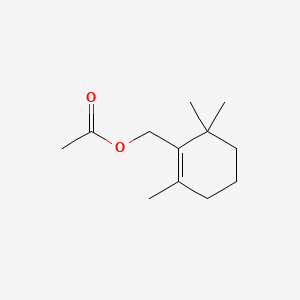
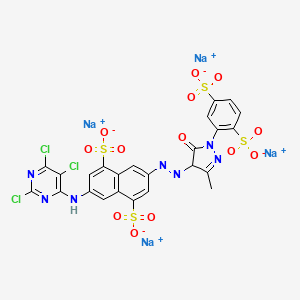
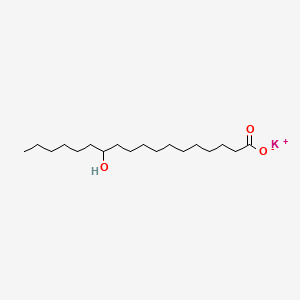
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
